11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b][1]benzazepine
Description
This compound is a structurally complex benzazepine derivative featuring a fused polycyclic system with a phosphorus atom integrated into its dioxaphosphapentacyclo framework. The unique architecture of this compound—combining a dihydrobenzo[b][1]benzazepine core with a phosphorus-containing polycyclic moiety—suggests enhanced steric and electronic properties compared to simpler benzazepines. Such structural complexity may influence its bioactivity, metabolic stability, and synthesis challenges .
Properties
IUPAC Name |
11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h1-16,19-22H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKAGDONOHAQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)P4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzobbenzazepine involves multiple steps and specific reaction conditionsIndustrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzobbenzazepine has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of complex metal-organic frameworks. In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. In industry, it is used in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related benzazepine derivatives:
Key Findings
Antiviral Activity: The target compound’s benzazepine core aligns with nevirapine’s anti-HIV chemotype, though its phosphapentacyclo system may enhance binding to viral targets via increased rigidity or hydrophobic interactions. However, chemotype 2 benzazepines (similar to nevirapine) showed only modest anti-HIV activity at 10 µM, suggesting the target compound’s efficacy may depend on its unique substituents .
Anticancer Potential: Benzazepines from Sida rhombifolia demonstrated antiproliferative effects against cancer cells (e.g., A549 lung carcinoma) without harming normal Vero cells. The target compound’s fused polycyclic system may improve tumor selectivity or potency due to enhanced membrane permeability or protein interaction .
Synthesis Challenges :
- The target compound’s phosphorus-containing polycycle introduces synthesis hurdles, such as stereochemical control and yield optimization. In contrast, natural benzazepines (e.g., from Sida rhombifolia) are accessible via extraction, while patented vasopressin antagonists prioritize industrial-scale purity and yield .
Structural Uniqueness :
- Unlike sulfur-containing 1,3,4-benzothiadiazepines or halogenated tetrahydrobenzazepines , the target compound’s phosphorus atom may confer distinct electronic properties, influencing reactivity or metabolic stability.
Biological Activity
The compound 11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b] benzazepine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant studies.
Chemical Structure and Properties
This compound is characterized by a unique multi-cyclic structure that includes a phosphorous atom within a pentacyclic framework. The presence of the phosphorous group suggests potential applications in medicinal chemistry and catalysis.
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₃₃N₃O₈P |
| Molecular Weight | 669.63 g/mol |
| CAS Number | 1242168-77-9 |
| Chemical Class | Phosphorus-containing compound |
Anticancer Properties
Preliminary investigations suggest that compounds with similar structures may exhibit anticancer properties. The phosphorous-containing moiety can enhance interactions with biological targets such as enzymes involved in cancer progression.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the phosphonate group may interact with cellular signaling pathways or act as an inhibitor of specific enzymes.
Case Studies and Research Findings
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In Vitro Studies : Initial studies have shown that derivatives of this compound can inhibit the proliferation of certain cancer cell lines. For example:
- A study demonstrated that a related phosphonate compound reduced cell viability in breast cancer cell lines by inducing apoptosis.
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In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor reduction.
- One study reported a significant decrease in tumor size in mice treated with a similar phosphonate derivative compared to control groups.
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Synergistic Effects : Research indicates that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy.
- A combination treatment showed improved outcomes in preclinical models compared to monotherapy.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of 11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b] benzazepine. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with cancer pathways.
- Toxicity Assessments : Evaluating the safety profile of this compound in various biological systems.
- Clinical Trials : Progressing from preclinical studies to human trials to establish efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
